4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylpiperazine moiety, a sulfonyl group, and a tetrahydrophthalazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reductive amination of a precursor compound with benzylpiperazine, followed by sulfonylation and cyclization reactions. The reaction conditions often involve the use of solvents like methanol and reagents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain some of its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Shares the benzylpiperazine moiety but differs in the core structure.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring but has different substituents and core structure.
Uniqueness
What sets 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a broad spectrum of biological activities.
Properties
Molecular Formula |
C27H32N4O3S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-[3-(4-benzylpiperazin-1-yl)sulfonyl-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C27H32N4O3S/c1-20-12-13-22(26-23-10-6-7-11-24(23)27(32)29(2)28-26)18-25(20)35(33,34)31-16-14-30(15-17-31)19-21-8-4-3-5-9-21/h3-5,8-9,12-13,18H,6-7,10-11,14-17,19H2,1-2H3 |
InChI Key |
YERSQSMASQEMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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